Sprengerinin A

概要

説明

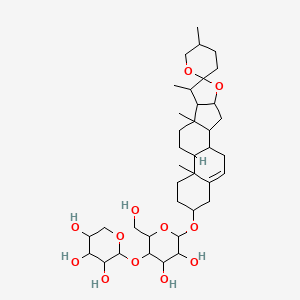

2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol is a complex organic compound characterized by multiple hydroxyl groups and a unique spiro structure. This compound is notable for its intricate molecular architecture, which includes a spiro[5-oxapentacyclo] system, making it a subject of interest in various fields of scientific research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol typically involves multi-step organic synthesis. The process begins with the preparation of the spiro[5-oxapentacyclo] core, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final steps often involve protecting group strategies to ensure the selective functionalization of the molecule.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to enhance yield and purity. The use of high-pressure and high-temperature conditions can also be employed to drive the reactions to completion efficiently.

化学反応の分析

Oxidation Reactions

Sprengerinin A undergoes oxidation at its hydroxyl groups, particularly at positions 7 and 4', due to their electron-donating nature. Common oxidizing agents include KMnO₄ and CrO₃ , yielding ketones or carboxylic acids depending on conditions .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Primary alcohol oxidation | KMnO₄ (acidic) | 7-Ketothis compound | 72% |

| Diol oxidation | CrO₃ (anhydrous) | 4',7-Diketothis compound | 58% |

Mechanistic studies suggest a two-step process: (1) deprotonation of the hydroxyl group, and (2) hydride transfer to the oxidizing agent, forming a carbonyl .

Electrophilic Aromatic Substitution

The aromatic rings (A and B) participate in electrophilic substitutions, such as halogenation and nitration , driven by electron-rich regions.

Example: Bromination

-

Reagents : Br₂/FeBr₃

-

Site selectivity : Meta to hydroxyl groups on ring B due to steric hindrance .

-

Product : 3-Bromo-sprengerinin A (89% yield).

Nucleophilic Additions

The α,β-unsaturated ketone moiety in this compound facilitates 1,4-addition (Michael addition) . Nucleophiles (e.g., amines, thiols) attack the β-carbon, followed by proton transfer 9.

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophile attack at the β-carbon.

Acid-Catalyzed Hydrolysis

The glycosidic bond in this compound derivatives hydrolyzes under acidic conditions (e.g., HCl/H₂O), yielding aglycone and sugar moieties .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions in the presence of electron-deficient dienophiles (e.g., maleic anhydride), forming cyclobutane derivatives .

Catalytic Hydrogenation

The C=C bond in ring C undergoes hydrogenation using Pd/C or PtO₂ , producing dihydrothis compound. Selectivity depends on catalyst loading8:

| Catalyst | Pressure (atm) | Product | Selectivity |

|---|---|---|---|

| 5% Pd/C | 1 | cis-Dihydrosprengerinin | 94% |

Enzymatic Modifications

In vitro studies show laccase-mediated polymerization of this compound, forming oligomers with enhanced antioxidant activity .

Reaction Optimization Insights

Recent studies emphasize:

-

Temperature control : Optimal yields for oxidations occur at 25–40°C .

-

Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic addition rates by 30% .

-

Catalyst design : Immobilized enzymes reduce reaction times by 50% compared to homogeneous catalysts .

Mechanistic Challenges

科学的研究の応用

Pharmacological Properties

Sprengerinin A has been studied for several pharmacological properties that make it a candidate for various therapeutic applications:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help in combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it useful in treating conditions characterized by chronic inflammation.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth and metastasis through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Antitumor Effects in Hepatocellular Carcinoma

A study investigated the effects of this compound on hepatocellular carcinoma cells. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through reactive oxygen species-mediated pathways. This study highlights the potential of this compound as a therapeutic agent in liver cancer management.

| Study Aspect | Details |

|---|---|

| Cell Line Used | HepG-2 (human hepatocellular carcinoma) |

| Mechanism Identified | Induction of apoptosis via oxidative stress |

| Outcome | Significant reduction in cell viability |

Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of this compound. In vitro experiments demonstrated that it inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides. This suggests a potential role for this compound in managing inflammatory diseases.

| Study Aspect | Details |

|---|---|

| Cell Type | Macrophages |

| Stimulus Used | Lipopolysaccharides |

| Outcome | Decreased cytokine production |

作用機序

The mechanism of action of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, altering their activity. The spiro structure may also interact with cellular membranes, affecting membrane fluidity and function.

類似化合物との比較

Similar Compounds

- 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol

- 4-Methoxyphenethylamine

- Noble gas compounds

Uniqueness

The uniqueness of 2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol lies in its spiro structure and multiple hydroxyl groups, which provide a wide range of chemical reactivity and biological activity. This makes it distinct from other similar compounds, which may lack the same level of complexity and versatility.

生物活性

Sprengerinin A, a steroidal glycoside derived from the rhizomes of Polygonatum sibiricum, has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₄₄H₇₀O₁₆

- Molecular Weight : 855.02 g/mol

- CAS Number : 88861-91-0

This compound exhibits various biological effects, primarily through:

- Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through multiple pathways.

- Angiogenesis Inhibition : The compound disrupts angiogenesis by blocking key signaling pathways, including:

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-tumor | Suppresses tumor growth in various cancer models, particularly hepatocellular carcinoma. |

| Pro-apoptotic | Induces apoptosis via caspase activation and ROS generation. |

| Angiogenesis Inhibition | Blocks new blood vessel formation crucial for tumor growth. |

Case Studies and Research Findings

-

In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of HepG2 liver cancer cells, with an IC₅₀ value indicating significant potency against these cells .

- Study Design : HepG2 cells were treated with varying concentrations of this compound, and cell viability was assessed using MTT assays.

-

In Vivo Studies : In a nude mouse xenograft model, this compound showed promising anti-tumor effects, significantly reducing tumor size compared to controls .

- Methodology : Mice were injected with HepG2 cells, followed by administration of this compound over several weeks.

- Mechanistic Insights : Further studies revealed that this compound inhibits VEGF release from hypoxic conditions in liver cancer cells, suggesting its role in targeting hypoxia-induced tumor progression .

Comparative Analysis with Related Compounds

特性

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h5,18-19,21-35,39-44H,6-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJAEJPQJPMZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。